PARP-Targeting Scaffold Utility: Pyridine-Containing Quinazoline-2,4-dione vs. Non-Pyridine Analogs
A pyridine-containing quinazoline-2,4(1H,3H)-dione scaffold was rationally designed as a PARP-targeting group for PET probe development. The lead compound SMIC-2001, incorporating this motif, demonstrated specific PARP binding in vitro. This directly validates the pyridine-containing quinazoline-2,4-dione scaffold for PARP-targeted imaging applications, a property not shared by non-pyridine quinazoline-2,4-diones lacking the critical nitrogen interaction .
| Evidence Dimension | PARP-targeting capability for PET probe development |
|---|---|
| Target Compound Data | Core scaffold of 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione validated as PARP-targeting group in SMIC-2001 |
| Comparator Or Baseline | Non-pyridine quinazoline-2,4-diones (no PARP-targeting data reported) |
| Quantified Difference | Not quantified; qualitative difference in scaffold utility |
| Conditions | In vitro PARP binding assay; PET probe development context |
Why This Matters
This defines the compound's utility as a key intermediate or scaffold for PARP-targeted imaging agent development, differentiating it from non-pyridine analogs in procurement for medicinal chemistry programs.
